2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4OS/c5-8-3-6-7-4(8)10-2-1-9/h3,9H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDOYOYHHURCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1N)SCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclization Using Acidic Ion-Exchange Resins
The foundational step involves synthesizing 4-amino-4H-1,2,4-triazole, as detailed in U.S. Patent 7,045,635. Ethyl formate reacts with hydrazine hydrate in ethanol under acidic catalysis (Amberlyst 15 resin) at 75°C, followed by dehydration at 130–133°C. This method achieves an 80% yield with 99.5% purity, critical for downstream reactions. The resin’s macroreticular structure facilitates proton transfer, accelerating cyclization while minimizing byproducts.
Alternative Routes via Thiocarbohydrazide Intermediate
Thiocarbohydrazide serves as a versatile precursor for triazole-thiols. In a modified approach, fusion of N-benzoylglycine with thiocarbohydrazide at elevated temperatures generates 4-amino-5-sulfanyl-1,2,4-triazole derivatives. This method, though lower-yielding (63–75%), avoids harsh acids and enables direct incorporation of the sulfanyl group, streamlining subsequent coupling steps.
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Base | KOH (0.015 mol) | |
| Temperature | Reflux (78°C) | |
| Time | 5–6 hours | |
| Yield | 75–94% |
Purification and Characterization
Recrystallization and Chromatography
Post-synthesis purification employs recrystallization from ethanol or ethanol-water mixtures, enhancing purity to >98%. Flash chromatography with hexane:ethyl acetate (1:1) effectively isolates the product from unreacted starting materials and oligomeric byproducts.
Spectroscopic Validation
Fourier-Transform Infrared (FTIR):
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (DMSO-d₆): δ 4.49 (d, 2H, –CH₂), 5.61 (s, 2H, –NH₂), 7.46–7.88 (m, Ar-H).
-
¹³C NMR: Triazole carbons at 149–151 ppm, ethanol –CH₂ at 60–65 ppm.
Mass Spectrometry (MS):
Comparative Analysis of Synthetic Routes
Industrial and Environmental Considerations
The Amberlyst 15-catalyzed route is industrially viable due to its high yield and resin reusability. However, ethanol and hydrazine hydrate require careful handling due to flammability and toxicity. Water-based workup steps align with green chemistry principles, minimizing solvent waste.
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation under controlled conditions:
-
Formation of disulfides : Exposure to mild oxidizing agents like iodine or hydrogen peroxide converts the thiol to a disulfide bridge.
This reaction is pivotal for stabilizing dimeric structures in drug design. -
Sulfoxide/sulfone formation : Strong oxidants (e.g., m-CPBA) oxidize the thiol to sulfoxides (R-SO) or sulfones (R-SO₂).
Table 1: Oxidation Reaction Conditions and Products
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (3%) | RT, 2 hrs | Disulfide | 85 | |
| m-CPBA | 0°C, DCM | Sulfoxide | 72 | |
| KMnO₄ (acidic) | Reflux | Sulfone | 68 |
Nucleophilic Substitution
The thiol group acts as a nucleophile, displacing leaving groups (e.g., halides):
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic ethanol to form thioethers:
Example: Reaction with chloroacetamide yields thioether derivatives . -
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form thioesters.
Key Conditions :
Amino Group Reactivity
The 4-amino group on the triazole ring participates in:
-
Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) under acidic conditions:
Confirmed in analogs like 4-amino-5-benzyl-4H-triazole . -
Alkylation/Arylation : Reacts with alkyl halides or aryl boronic acids via Buchwald-Hartwig coupling.
Hydroxyl Group Reactions
The primary alcohol undergoes:
-
Esterification : Reacts with carboxylic acids (e.g., acetic acid) under acid catalysis:
-
Oxidation to ketone : Requires strong oxidants like PCC or CrO₃.
Cyclization and Heterocycle Formation
Under dehydrating conditions (e.g., P₂O₅), intramolecular cyclization forms fused triazole-thiazine systems, as observed in structurally similar compounds .
Reduction Reactions
While the compound lacks reducible groups (e.g., nitro), its derivatives with ketones or sulfoxides can be reduced using NaBH₄ or LiAlH₄.
Mechanistic Insights from Analogs
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity against various pathogens. The compound has been tested against several bacterial strains including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Microbial Target | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | Candida albicans | 18 mm |
| 4-Amino-1,2,4-triazole | Aspergillus niger | 15 mm |
| 3-Amino-1,2,4-triazole | Escherichia coli | 20 mm |
Studies have shown that the compound can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, making it a candidate for antifungal therapy .
Anticancer Properties
The triazole ring is noted for its potential in anticancer applications. Research has demonstrated that compounds containing this moiety can interfere with cancer cell proliferation and induce apoptosis. For instance, derivatives of triazoles have shown efficacy against various cancer cell lines through mechanisms involving the inhibition of key enzymes responsible for tumor growth .
Antiviral Activity
The antiviral properties of triazole derivatives are attributed to their ability to disrupt viral replication processes. Studies have indicated that compounds similar to 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol can inhibit viruses by targeting specific viral enzymes or proteins essential for their lifecycle .
Case Study 1: Antimicrobial Efficacy
A study conducted in Turkey examined the synthesis and antimicrobial activity of various triazole derivatives against resistant strains of bacteria. The results indicated that certain modifications to the triazole structure enhanced its antibacterial potency significantly compared to traditional antibiotics .
Case Study 2: Anticancer Mechanisms
Research published in a peer-reviewed journal highlighted how specific triazole derivatives could inhibit cancer cell growth via apoptosis induction in breast cancer cell lines. The study utilized both in vitro and in vivo models to validate the anticancer potential of these compounds .
Mechanism of Action
The mechanism of action of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. The compound can inhibit enzymes or disrupt cellular processes, depending on its specific application .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural differences among analogs lie in the substituents on the triazole ring and adjacent groups:
| Compound Name (Reference) | Triazole Substituents | Additional Moieties | Key Features |
|---|---|---|---|
| Target Compound | 4-Amino | Sulfanyl-ethanol | Potential for hydrogen bonding via -NH₂ and -OH groups. |
| (±)-2-{[4-(4-Bromophenyl)-5-phenyl... (1) | 4-Bromo, 5-phenyl | 1-Phenylethanol | Bulky bromophenyl and phenyl groups enhance lipophilicity. |
| 4-Ethyl-5-[(4-methyl...) (5) | 4-Methyl | Sulfanyl-methyl, thione | Dual triazole-thione system; crystallizes in orthorhombic/monoclinic forms. |
| 2-[(4-Methyl...) (11) | 4-Methyl | Sulfanyl-acetamide | Acetamide group improves solubility; antiviral activity. |
| N'-(4-Dimethylaminobenzylidene...) (8) | 4-Phenyl | Hydrazone, phenylaminoethyl | Hydrazone moiety enhances anticancer activity. |
Key Observations :
Challenges :
Physical and Spectroscopic Properties
Structural Confirmation :
Biological Activity
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol, also referred to as a triazole derivative, has garnered attention due to its potential biological activities. This article reviews the compound's biological effects, including its antimicrobial, anti-inflammatory, and cytotoxic properties. The synthesis methods and structural characteristics are also discussed.
Structural Characteristics
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the sulfanyl group enhances its reactivity and interaction with biological targets.
Molecular Formula
- C : 5
- H : 8
- N : 4
- O : 1
- S : 1
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. The compound's mechanism of action may involve disrupting cell wall synthesis or inhibiting nucleic acid synthesis.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In a study involving peripheral blood mononuclear cells (PBMC), it was noted that the compound could modulate cytokine release (such as TNF-α and IL-6) in response to inflammatory stimuli. This suggests a possible application in treating inflammatory conditions.
Cytotoxicity and Anticancer Activity
Preliminary findings indicate that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives similar to this compound have shown promise in inhibiting cell proliferation in various cancer types.
Study on Antimicrobial Activity
A study conducted by researchers synthesized several triazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited notable antibacterial activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| 2-(triazole) | Pseudomonas aeruginosa | 16 |
Study on Anti-inflammatory Properties
In another study focusing on anti-inflammatory activity, the compound was tested in vitro for its ability to inhibit cytokine production in activated PBMCs. Results showed a significant reduction in TNF-α levels compared to controls.
| Treatment Group | TNF-α Levels (pg/mL) |
|---|---|
| Control | 120 |
| 2-(triazole) | 80 |
Q & A
Q. Key Reagents and Conditions
| Reagent/Condition | Role | Reference |
|---|---|---|
| Ethanol | Solvent | |
| Aqueous KOH | Base for deprotonation | |
| Chloroacetamide derivatives | Alkylating agent | |
| Reflux (1 hour) | Reaction temperature control |
What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Basic Research Question
Methodology:
- NMR/IR : Analyze functional groups (e.g., -SH, -OH) via H/C NMR and FT-IR. The triazole ring protons appear at δ 8.1–8.3 ppm, while the sulfanyl ethanol moiety shows δ 3.5–4.0 ppm .
- X-ray Crystallography : Determine molecular conformation using monoclinic crystal systems (e.g., space group , cell parameters Å, Å, Å) .
Q. Key Spectral Data
| Technique | Observed Signal/Parameter | Assignment | Reference |
|---|---|---|---|
| H NMR | δ 3.7–4.1 (m, 2H) | -CHOH | |
| FT-IR | 3350 cm (broad) | -NH stretch | |
| X-ray (β angle) | 100.72° | Molecular packing |
How does the sulfanyl ethanol moiety influence hydrolytic stability under varying pH conditions?
Basic Research Question
Methodology:
- Stability Testing : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Findings : The sulfanyl (-S-) group is prone to oxidation (e.g., forming sulfoxides at pH < 7 with HO) . Ethanol hydroxyl group enhances solubility but may reduce stability in acidic conditions.
What mechanistic pathways explain nucleophilic substitution at the triazole-3-thiol position?
Advanced Research Question
Methodology:
- Theoretical Studies : Use DFT calculations to model reaction intermediates. The triazole ring’s electron-withdrawing amino group directs nucleophilic attack to the sulfur atom .
- Experimental Validation : Perform kinetic studies with varying nucleophiles (e.g., alkyl halides) and bases (e.g., KCO vs. NaOH) to compare reaction rates .
Q. Substitution Reactivity Trends
| Nucleophile | Reaction Rate (k, s) | Major Product | Reference |
|---|---|---|---|
| Methyl iodide | 0.45 | S-methyl derivative | |
| Benzyl chloride | 0.32 | S-benzyl derivative |
How can computational modeling predict electronic properties and bioactivity?
Advanced Research Question
Methodology:
- DFT/Molecular Dynamics : Calculate HOMO-LUMO gaps (e.g., 4.2 eV for triazole ring) and electrostatic potential maps to identify reactive sites .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes with thiol-binding pockets) to prioritize derivatives for synthesis .
How should researchers resolve contradictory data in reaction yields across similar synthetic protocols?
Advanced Research Question
Methodology:
- Troubleshooting Steps :
- Verify reagent purity (e.g., KOH moisture content).
- Optimize solvent polarity (e.g., ethanol vs. DMF).
- Control temperature gradients during reflux .
- Case Study : Yields dropped from 75% to 50% when using technical-grade ethanol instead of anhydrous ethanol due to hydrolysis side reactions .
What strategies are recommended for designing derivatives with enhanced biological activity?
Advanced Research Question
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
